molecular formula C6H13ClFN B6607727 1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride CAS No. 2839139-66-9

1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride

Cat. No.: B6607727
CAS No.: 2839139-66-9
M. Wt: 153.62 g/mol
InChI Key: BWMPVHLQKWCINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClFN It is a derivative of cyclopropylmethanamine, where a fluoroethyl group is attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted cyclopropylmethanamine derivatives.

Scientific Research Applications

1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2,2-difluoroethyl)cyclopropyl]methanamine hydrochloride
  • 1-[1-(2-chloroethyl)cyclopropyl]methanamine hydrochloride
  • 1-[1-(2-bromoethyl)cyclopropyl]methanamine hydrochloride

Uniqueness

1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where fluorine’s unique characteristics are desired .

Properties

IUPAC Name

[1-(2-fluoroethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-4-3-6(5-8)1-2-6;/h1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPVHLQKWCINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCF)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.